(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol
Brand Name: Vulcanchem
CAS No.: 13407-60-8
VCID: VC20995805
InChI: InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1
SMILES: COC1C(C2C(C(O1)CO2)O)O
Molecular Formula: C7H12O5
Molecular Weight: 176.17 g/mol

(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

CAS No.: 13407-60-8

Cat. No.: VC20995805

Molecular Formula: C7H12O5

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol - 13407-60-8

Specification

CAS No. 13407-60-8
Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
IUPAC Name (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol
Standard InChI InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1
Standard InChI Key LYLSUYCOHWVOFS-OVHBTUCOSA-N
Isomeric SMILES CO[C@@H]1[C@@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O
SMILES COC1C(C2C(C(O1)CO2)O)O
Canonical SMILES COC1C(C2C(C(O1)CO2)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator